1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one

Description

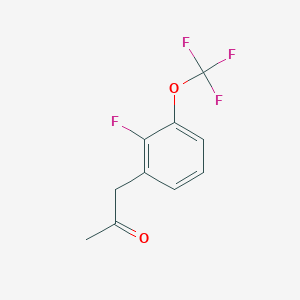

1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one backbone substituted with a 2-fluoro and 3-trifluoromethoxy group on the phenyl ring. Its molecular formula is C₁₀H₈F₄O₂ (molecular weight: 236.17 g/mol).

Properties

Molecular Formula |

C10H8F4O2 |

|---|---|

Molecular Weight |

236.16 g/mol |

IUPAC Name |

1-[2-fluoro-3-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F4O2/c1-6(15)5-7-3-2-4-8(9(7)11)16-10(12,13)14/h2-4H,5H2,1H3 |

InChI Key |

LKELLLLSEMVBIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns:

*Calculated based on molecular formula.

Electronic and Reactivity Comparisons

- Electron-Withdrawing Groups (EWGs): The 2-F, 3-OCF₃ groups in the target compound create a highly electron-deficient aromatic ring, directing electrophilic attacks to meta/para positions. This contrasts with 1-(4-fluoro-2-nitrophenyl)propan-2-one (2-NO₂, 4-F), where the nitro group (-NO₂) imposes stronger deactivation, rendering the ring less reactive toward electrophiles .

Synthetic Accessibility:

- Chalcone derivatives (e.g., compounds in ) are typically synthesized via Claisen-Schmidt condensation, whereas propan-2-one derivatives like the target compound may require Friedel-Crafts acylation or halogenation of precursor ketones. highlights the use of fluorinated alcohols and iodonium salts in analogous syntheses .

Physical Properties and Crystallography

- Limited data exist for the target compound, but 1-(2-(trifluoromethyl)phenyl)propan-2-one (MW 202.18) has a lower molecular weight due to fewer substituents .

- Chalcone derivatives (e.g., ) exhibit extended conjugation, resulting in higher melting points (e.g., 65–67°C for a related compound) and crystallographic orthorhombic systems, as seen in 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (V = 2658.2 ų, Z = 8) .

Biological Activity

1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone notable for its unique structural features, which include a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme functions and influencing receptor interactions.

The molecular formula of this compound is , with a molecular weight of 220.16 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Modulation : The compound can interact with various enzymes, affecting their activity. The trifluoromethoxy group enhances the compound's ability to engage in nucleophilic and electrophilic interactions, which can modulate enzyme kinetics.

- Receptor Binding : Preliminary studies suggest that this compound may influence receptor binding, potentially acting as an agonist or antagonist depending on the target receptor.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxic Effects : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It was found to inhibit key enzymes related to cancer metabolism, thus providing a mechanistic insight into its anticancer properties.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins. The trifluoromethoxy group enhances the lipophilicity of the molecule, facilitating its interaction with hydrophobic regions of target proteins.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar fluorinated compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one | C10H7BrF4O2 | Contains bromine; influences reactivity |

| 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one | C10H7BrF4O2 | Different fluorine positioning; varied biological activity |

| 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | C8H5BrF4O | Simpler structure; lacks propanone functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.